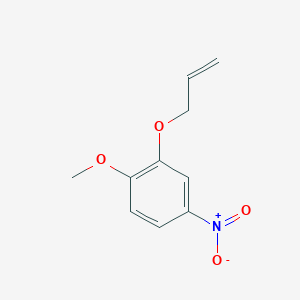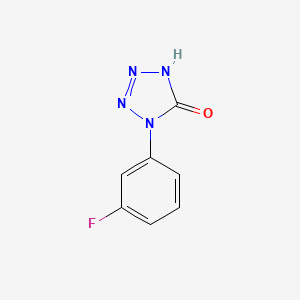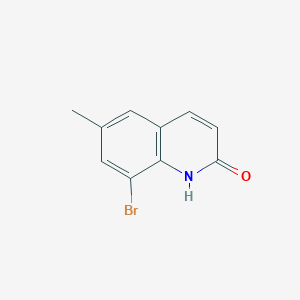![molecular formula C26H16BrN B3322133 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole CAS No. 1419864-64-4](/img/structure/B3322133.png)
7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole
概要
説明
7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole is a complex organic compound with significant potential in various scientific fields. It is a derivative of carbazole, a nitrogen-containing heterocyclic compound known for its stability and versatility. The compound’s structure includes a bromophenyl group attached to a dibenzo[c,g]carbazole core, making it a valuable intermediate in organic synthesis and materials science.
作用機序
Target of Action
Carbazole-based molecules, including 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole, are recognized for their diverse biological activities . They are known to interact with various targets, particularly enhancing therapeutic anticancer effects through inhibiting crucial pathways .
Mode of Action
The compound’s interaction with its targets results in significant changes in cellular processes. For instance, one study found that a carbazole derivative exhibited promising activity by targeting the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, and inducing apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Carbazole-based compounds are known for their high chemical stability , which could potentially impact their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of tumor survival, induction of apoptosis, and causing cell cycle arrest in cancer cell lines . These effects are primarily due to the compound’s interaction with the PI3K/Akt/mTOR pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Carbazole-based compounds are known for their good environmental stability , which suggests that they may retain their efficacy under various environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole typically involves multi-step organic reactions. One common method is the Suzuki polycondensation reaction, where 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole is reacted with various diboronic acids under palladium-catalyzed conditions . This method allows for the formation of high molecular weight polymers with good thermal and electrochemical properties.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbazole derivatives.
科学的研究の応用
7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole has diverse applications in scientific research:
類似化合物との比較
3,6-Dibromo-9-(4-bromophenyl)carbazole: Another brominated carbazole derivative with similar properties.
Indolo[3,2-b]carbazole-based copolyarylenes: These compounds share structural similarities and are used in similar applications.
Uniqueness: 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic devices.
特性
IUPAC Name |
12-(4-bromophenyl)-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16BrN/c27-19-11-13-20(14-12-19)28-23-15-9-17-5-1-3-7-21(17)25(23)26-22-8-4-2-6-18(22)10-16-24(26)28/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPNLJBOHKHPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3C5=CC=C(C=C5)Br)C=CC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
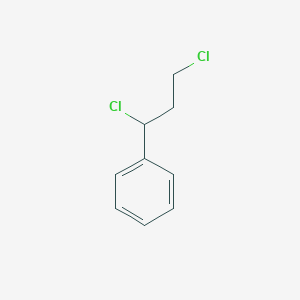
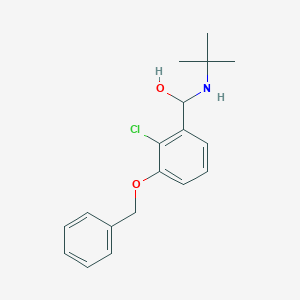
![4-hydroxynaphtho[2,3-b]furan-8(5H)-one](/img/structure/B3322078.png)

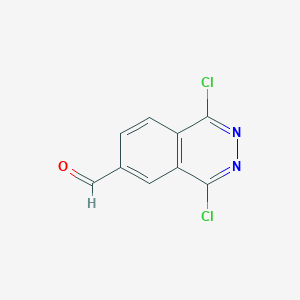
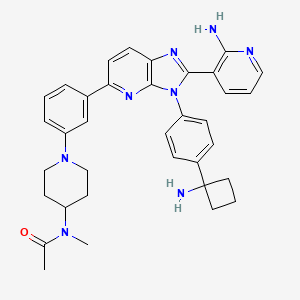
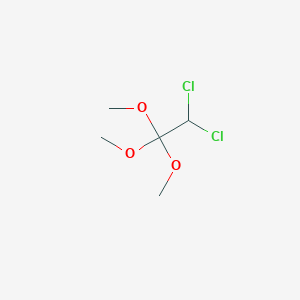
![2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid](/img/structure/B3322118.png)
![6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3322125.png)
![(3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B3322140.png)
